1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a methoxy group at the 3-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the condensation of an aldehyde with an amine in the presence of a catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxy group replaces a suitable leaving group on the aromatic ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the use of strong oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups, such as halides, nitro groups, and alkyl groups.
Scientific Research Applications
1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Apocynin: A phenolic compound with anti-inflammatory and antioxidant properties.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit various biological activities, including antiviral, anticancer, and antimicrobial effects.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Biological Activity
1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications.
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H11NO3
- Molecular Weight : 219.22 g/mol
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance, a study evaluated its cytotoxic effects on various cancer cell lines, including:
- U251 (human glioblastoma)
- MCF-7 (human breast adenocarcinoma)
- PC-3 (prostate adenocarcinoma)
The results indicated that the compound exhibited significant cytotoxicity, with inhibition percentages greater than 50% in several cell lines. Notably, it showed a higher affinity for PARP-1 protein, which is crucial in cancer cell proliferation and repair mechanisms .
Cell Line | Inhibition Percentage (%) |
---|---|
U251 | > 50 |
MCF-7 | > 50 |
PC-3 | > 50 |
Antimicrobial Activity
The compound was also tested for its antimicrobial properties against various pathogens. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
The mechanism underlying the biological activity of this compound involves several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Molecular docking studies indicate that the compound binds effectively to target proteins involved in these pathways, enhancing its therapeutic potential .
Case Studies
A series of case studies have explored the efficacy of this compound in vivo. In one study involving animal models with induced tumors, treatment with varying doses of the compound resulted in significant tumor size reduction compared to control groups. The study highlighted the dose-dependent nature of its anticancer effects.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-10-5-2-4-9(8-10)14-7-3-6-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFVMFQBBIVZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC=C(C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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